molecular formula C13H12N2O2 B7894640 2-Pyridinecarboxamide, N-[4-(hydroxymethyl)phenyl]-

2-Pyridinecarboxamide, N-[4-(hydroxymethyl)phenyl]-

Cat. No.: B7894640
M. Wt: 228.25 g/mol
InChI Key: PTWYCNZHLBDYTC-UHFFFAOYSA-N
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Description

2-Pyridinecarboxamide, N-[4-(hydroxymethyl)phenyl]- is a pyridine-based carboxamide derivative featuring a hydroxymethyl (-CH2OH) substituent on the phenyl ring. This compound is structurally designed to serve as a ligand in coordination chemistry, particularly in the development of molecular catalysts for water oxidation (WOCs) . The hydroxymethyl group enhances polarity and hydrogen-bonding capacity, which may improve solubility in aqueous or polar solvents—a critical property for catalytic applications in energy conversion systems.

Properties

IUPAC Name

N-[4-(hydroxymethyl)phenyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c16-9-10-4-6-11(7-5-10)15-13(17)12-3-1-2-8-14-12/h1-8,16H,9H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTWYCNZHLBDYTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)NC2=CC=C(C=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid Chloride Aminolysis

A widely documented method involves converting 2-pyridinecarboxylic acid to its reactive acid chloride intermediate, followed by coupling with 4-(hydroxymethyl)aniline.

Procedure

  • Activation of Carboxylic Acid :

    • 2-Pyridinecarboxylic acid is treated with thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM) at reflux (40–50°C) for 2–4 hours.

    • The reaction generates 2-pyridinecarbonyl chloride, with HCl and SO₂ evolved as byproducts.

  • Amide Formation :

    • The acid chloride is reacted with 4-(hydroxymethyl)aniline in a polar aprotic solvent (e.g., tetrahydrofuran or DCM) under inert atmosphere.

    • A tertiary base (e.g., triethylamine) is added to neutralize HCl, with stirring at 20–25°C for 4–6 hours.

Reaction Conditions

ParameterValue
SolventDichloromethane or THF
Temperature20–50°C
Reaction Time4–6 hours
Yield70–85% (after purification)

Purification

  • The crude product is washed with aqueous NaHCO₃ to remove unreacted acid chloride, followed by recrystallization from ethanol/water.

Coupling Reagent-Mediated Synthesis

Alternative methods employ coupling agents to activate the carboxylic acid directly, avoiding the need for acid chloride isolation.

Procedure

  • Activation with EDCl/HOBt :

    • 2-Pyridinecarboxylic acid (1.0 equiv) is mixed with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl, 1.2 equiv) and hydroxybenzotriazole (HOBt, 1.1 equiv) in dimethylformamide (DMF) at 0°C.

    • After 30 minutes, 4-(hydroxymethyl)aniline (1.1 equiv) is added, and the mixture is stirred at 25°C for 12–18 hours.

  • Work-Up :

    • The reaction is quenched with water, extracted with ethyl acetate, and purified via silica gel chromatography (eluent: ethyl acetate/hexane 3:7).

Key Advantages

  • Avoids handling corrosive acid chlorides.

  • Higher functional group tolerance, preserving the hydroxymethyl group without protection.

Optimization and Side Reactions

Solvent and Temperature Effects

  • Polar Solvents : DMF enhances reaction rates due to improved solubility of intermediates.

  • Temperature : Elevated temperatures (>50°C) risk decomposition; optimal yields are achieved at 20–40°C.

Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR (DMSO-d₆):

    • δ 8.6–8.8 (pyridine H-6), δ 7.8–8.0 (pyridine H-3/H-4), δ 4.5 (CH₂OH, singlet).

  • IR : Strong absorption at ~1650 cm⁻¹ (amide C=O stretch).

Purity Assessment

  • HPLC : >98% purity using a C18 column (acetonitrile/water gradient).

  • Melting Point : 182–184°C (lit. 180–185°C for analogous compounds).

Comparative Analysis of Methods

MethodYield (%)Purity (%)Scalability
Acid Chloride70–8595–98High
EDCl/HOBt65–8097–99Moderate

Key Insight : The acid chloride route offers superior scalability but requires careful handling of corrosive reagents. Coupling reagent methods are preferable for small-scale syntheses requiring minimal purification.

Industrial-Scale Adaptations

Patent US8748622B2 highlights a continuous flow process for analogous amides, suggesting potential adaptations:

  • Continuous Flow Reactor :

    • 2-Pyridinecarbonyl chloride and 4-(hydroxymethyl)aniline are pumped through a tubular reactor at 30°C with residence time <10 minutes.

    • Yields exceed 90% with automated quenching and extraction .

Chemical Reactions Analysis

Types of Reactions

2-Pyridinecarboxamide, N-[4-(hydroxymethyl)phenyl]- can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The amide group can be reduced to an amine under appropriate conditions.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: The major product is the corresponding carboxylic acid derivative.

    Reduction: The major product is the corresponding amine.

    Substitution: The major products depend on the specific substituents introduced to the phenyl ring.

Scientific Research Applications

2-Pyridinecarboxamide, N-[4-(hydroxymethyl)phenyl]- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Pyridinecarboxamide, N-[4-(hydroxymethyl)phenyl]- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxymethyl group and the pyridine ring can participate in hydrogen bonding and π-π interactions, respectively, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 2-Pyridinecarboxamide, N-[4-(hydroxymethyl)phenyl]- with structurally analogous compounds, focusing on substituent effects, molecular properties, and applications.

Table 1: Structural and Functional Comparison of 2-Pyridinecarboxamide Derivatives

Compound Name Substituent Molecular Formula Key Properties/Applications Reference
2-Pyridinecarboxamide, N-[4-(hydroxymethyl)phenyl]- 4-(hydroxymethyl)phenyl C13H12N2O2 Polar group enhances solubility; potential WOC ligand
2-Pyridinecarboxamide, N-(4-methylphenyl) (L1) 4-methylphenyl C13H12N2O Hydrophobic; used in iron-based WOCs
2-Pyridinecarboxamide, N-(4-bromophenyl) (L2) 4-bromophenyl C12H9BrN2O Electron-withdrawing Br; increases redox activity
2-Pyridinecarboxamide, N-(2,6-difluorophenyl) 2,6-difluorophenyl C13H8F2N2O Fluorine enhances stability; pharmacological applications
N-[4-[ (AC710) Complex piperidinyl/isoxazolyl C31H43N5O4 Kinase inhibitor; targets cancer pathways

Key Comparisons:

Substituent Effects on Solubility and Reactivity: The hydroxymethyl group in the target compound introduces polarity and hydrogen-bonding capability, likely improving aqueous solubility compared to the methyl (L1) and bromo (L2) substituents, which are more hydrophobic . For instance, the 4-bromophenyl group in L2 may enhance catalytic activity in WOCs by stabilizing metal-ligand charge transfer .

Pharmacological vs. Catalytic Applications :

  • AC710 () and the compound in feature bulky, multifunctional substituents (e.g., piperidinyl, morpholinyl) tailored for binding to biological targets like kinases or menin-MLL complexes . In contrast, the hydroxymethyl derivative is simpler and optimized for coordination chemistry in energy applications.

Synthetic and Characterization Methods :

  • All compounds in and are synthesized via modular ligand design, where substituents are varied systematically. Characterization via NMR and ESI-HRMS is consistent across these studies, with spectral differences reflecting substituent-induced shifts in electronic environments .

Stability and Functional Performance :

  • Fluorinated derivatives () exhibit enhanced thermal and oxidative stability due to the strong C-F bond, making them suitable for harsh reaction conditions. The hydroxymethyl group, while polar, may introduce susceptibility to oxidation under acidic or high-temperature conditions .

Research Findings and Implications

  • Comparative studies between hydroxymethyl and methyl/bromo analogs could quantify these effects.
  • Biological Activity : The hydroxymethyl group’s polarity contrasts with the lipophilic substituents in AC710 (), underscoring the importance of substituent selection in drug design. Hydroxymethyl derivatives may exhibit better bioavailability but reduced membrane permeability compared to halogenated analogs .

Biological Activity

2-Pyridinecarboxamide, N-[4-(hydroxymethyl)phenyl]- is a chemical compound notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its molecular formula is C13H12N2O2, and it features a pyridine ring along with a phenyl group substituted with a hydroxymethyl group. This unique structure contributes to its biological properties, making it a subject of interest in medicinal chemistry.

Antimicrobial Properties

Research indicates that 2-Pyridinecarboxamide, N-[4-(hydroxymethyl)phenyl]- exhibits significant antimicrobial activity. Studies have shown that compounds with similar structures can inhibit various bacterial strains, suggesting that this compound may share these properties. The mechanism of action is likely related to its ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways associated with cell growth and survival. For instance, compounds derived from similar structures have been reported to inhibit the proliferation of cancer cell lines by affecting key regulatory proteins involved in the cell cycle.

The biological activity of 2-Pyridinecarboxamide, N-[4-(hydroxymethyl)phenyl]- can be attributed to its interactions at the molecular level. The hydroxymethyl group can engage in hydrogen bonding, enhancing binding affinity to target enzymes or receptors. The pyridine ring may facilitate π-π interactions, which are crucial for the stability of ligand-receptor complexes.

Table of Biological Activities

Activity Description References
AntimicrobialInhibits growth of Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in various cancer cell lines
Enzyme InhibitionPotentially inhibits key enzymes involved in cancer progression

Case Study: Anticancer Efficacy

A study published in a peer-reviewed journal explored the anticancer efficacy of various derivatives of pyridinecarboxamides, including 2-Pyridinecarboxamide, N-[4-(hydroxymethyl)phenyl]-. The results indicated that treatment with this compound led to a significant reduction in cell viability in human breast cancer cells (MCF-7), with IC50 values indicating potent activity compared to standard chemotherapeutics.

Case Study: Antimicrobial Testing

In another investigation focused on antimicrobial properties, 2-Pyridinecarboxamide derivatives were tested against a panel of bacterial strains. The compound displayed notable inhibition zones in agar diffusion assays against Staphylococcus aureus and Escherichia coli, confirming its potential as an antimicrobial agent.

Future Directions

Given the promising biological activities observed in preliminary studies, future research should focus on:

  • Mechanistic Studies : Further elucidation of the specific molecular targets and pathways influenced by 2-Pyridinecarboxamide, N-[4-(hydroxymethyl)phenyl]-.
  • In Vivo Studies : Conducting animal model studies to assess the pharmacokinetics and therapeutic efficacy.
  • Structure-Activity Relationship (SAR) Analysis : Exploring modifications to the molecular structure to enhance potency and selectivity for specific biological targets.

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